molecular formula C8H14O B2823541 {Bicyclo[4.1.0]heptan-3-yl}methanol CAS No. 1383823-45-7

{Bicyclo[4.1.0]heptan-3-yl}methanol

Cat. No. B2823541
M. Wt: 126.199
InChI Key: BVPIKJOUCKPVHU-UHFFFAOYSA-N
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Description

“{Bicyclo[4.1.0]heptan-3-yl}methanol” is an organic compound with the chemical formula C8H14O . It has a molecular weight of 126.2 . The IUPAC name for this compound is 3-bicyclo[4.1.0]heptanylmethanol . It appears as a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “{Bicyclo[4.1.0]heptan-3-yl}methanol” were not found, a related compound, bicyclo[3.1.0]hexanes, has been synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process used an organic or an iridium photoredox catalyst and blue LED irradiation .


Molecular Structure Analysis

The molecular structure of “{Bicyclo[4.1.0]heptan-3-yl}methanol” can be represented by the SMILES notation: C1CC2CC2CC1CO . This indicates that the molecule consists of a bicyclic heptane structure with a methanol group attached .


Chemical Reactions Analysis

While specific chemical reactions involving “{Bicyclo[4.1.0]heptan-3-yl}methanol” were not found, bicyclo[4.1.0]heptenes, a related class of compounds, have been shown to undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring .


Physical And Chemical Properties Analysis

“{Bicyclo[4.1.0]heptan-3-yl}methanol” is a liquid at room temperature . Its chemical formula is C8H14O and it has a molecular weight of 126.2 . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

  • Methanolysis of Bicyclo[3.1.0] Hexane Compounds : A study by Lim, Mcgee, and Sieburth (2002) investigated the methanolysis reactions of bicyclo[3.1.0]hexane compounds, where one cyclopropane carbon is flanked by a ketone and an ester or an aldehyde. The reaction conditions determined the cleavage of the cyclopropane bonds, leading to different products under acidic and basic conditions, highlighting the compound's reactivity and potential utility in synthetic chemistry (Lim, Mcgee, & Sieburth, 2002).

  • Rearrangements Involving Tricyclo[3.1.1.03,6]heptyl Systems : Della, Janowski, and Pigou (1992) explored rearrangements involving the tricyclo[3.1.1.03,6]heptyl system, demonstrating the complex behavior of these compounds under certain conditions. This research provides insights into the structural transformations and potential applications of these compounds in developing new synthetic methods and materials (Della, Janowski, & Pigou, 1992).

  • Cycloisomerization of Unsaturated Propargylic Carboxylates : Anjum and Marco-Contelles (2005) reported on the PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates, yielding bicyclo[4.1.0]heptane enol esters. This reaction highlights the potential of these compounds in the synthesis of complex molecules and natural product analogs, offering a versatile method for constructing bicyclic frameworks (Anjum & Marco-Contelles, 2005).

  • Surface Site Probing of Ceria Nanocrystals : In the context of materials science, Wu, Li, Mullins, and Overbury (2012) utilized methanol to probe the surface sites of ceria nanocrystals with well-defined surface planes. Their findings provide valuable information on the interaction of methanol with different ceria surfaces, contributing to the understanding of catalytic properties and the design of catalysts (Wu, Li, Mullins, & Overbury, 2012).

Safety And Hazards

Safety data for “{Bicyclo[4.1.0]heptan-3-yl}methanol” is currently unavailable online . For detailed safety information, it is recommended to request a Safety Data Sheet (SDS) from the supplier .

Future Directions

While specific future directions for “{Bicyclo[4.1.0]heptan-3-yl}methanol” were not found, a review on the chemistry of bicyclo[4.1.0]heptenes, a related class of compounds, highlighted their diverse chemistry and identified areas for future research . These compounds have served as useful building blocks in organic synthesis and can undergo a variety of ring-opening reactions .

properties

IUPAC Name

3-bicyclo[4.1.0]heptanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-6-1-2-7-4-8(7)3-6/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPIKJOUCKPVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{Bicyclo[4.1.0]heptan-3-yl}methanol

Synthesis routes and methods

Procedure details

To a mixture of lithium aluminum hydride (0.74 g, 19.50 mmol) in anhydrous diethyl ether (11 mL) was added a solution of methyl bicyclo[4.1.0]heptane-3-carboxylate (1.00 g, 6.50 mmol) in anhydrous diethyl ether (4.6 mL) at 0° C. The resulting mixture stirred at 0° C. for 0.5 hour. The mixture was slowly quenched with water (1 mL) at 0° C. and warmed to ambient temperature. The mixture was filtered through diatomaceous earth and washed with diethyl ether. The filtrate was concentrated in vacuo to afford the title compound as colorless oil (0.70 g, 85%): MS (ES+) m/z 127.0 (M+1).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
solvent
Reaction Step Two
Yield
85%

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